3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride
Description
3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride is a substituted imidazole derivative characterized by a phenol ring attached to an ethyl-imidazole moiety via a methyl group. Its molecular formula is C₁₁H₁₃ClN₂O, with a molecular weight of 224.69 g/mol (CAS: 1955520-26-9) . This compound is structurally related to alpha2-adrenergic agonists, such as dexmedetomidine metabolites, due to its imidazole core and aromatic substitution pattern .
Properties
IUPAC Name |
3-[1-(1H-imidazol-5-yl)ethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-8(11-6-12-7-13-11)9-3-2-4-10(14)5-9;/h2-8,14H,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHXFJJPTWRKBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)C2=CN=CN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The Ullmann reaction, adapted from CN113512003A, is a cornerstone for constructing the aryl-imidazole bond. In this method, p-bromoanisole reacts with imidazole in the presence of cuprous oxide (Cu₂O) and potassium carbonate (K₂CO₃) in N-methylpyrrolidone (NMP) at 120°C for 12 hours. The methoxy-protected intermediate, 1-(4-methoxyphenyl)-1H-imidazole , is isolated via extraction with ethyl acetate and recrystallization (53% yield). Subsequent demethylation using boron tribromide (BBr₃) in dichloromethane at 0°C yields the phenolic product, which is recrystallized from tert-butanol (76% yield).
Key Parameters:
- Catalyst: Cu₂O (5–10 mol%)
- Base: K₂CO₃ or Cs₂CO₃
- Solvent: NMP or DMF
- Demethylation Agent: BBr₃ (1.0 M in CH₂Cl₂)
Yield and Purity Considerations
Comparative studies show that replacing Cu₂O with cuprous iodide (CuI) reduces yields to 48% due to inferior catalytic activity. Post-reaction purification via saturated brine washes and methyl tert-butyl ether crystallization effectively removes copper residues, achieving >99% purity.
Direct Alkylation of Imidazole
Solvent-Free Alkylation
EvitaChem’s protocol employs 3-(1H-imidazol-4-yl)ethanol and phenol under hydrochloric acid catalysis without solvents. The reaction proceeds at 80–90°C for 6–8 hours, followed by neutralization with NaOH and extraction into dichloromethane. Continuous flow synthesis enhances scalability, achieving 68–72% yield with <0.5% impurities.
Advantages:
- Eliminates solvent waste.
- Suitable for industrial-scale production.
Comparative Analysis with Related Compounds
A analogous method for 3-(1-(dimethylamino)ethyl)phenol hydrochloride (CAS 5441-61-2) involves dissolving the hydrochloride salt in water, extracting with dichloromethane, and adjusting pH to 9.7 with NaOH. This protocol, yielding 65–74%, highlights the importance of pH control in phenolic-imidazole syntheses.
Demethylation of Methoxy-Protected Intermediates
Boron Tribromide vs. Hydrobromic Acid
Demethylation with BBr₃ (as in Section 1.1) outperforms 48% HBr in purity. For example, BBr₃ produces a white solid (99.8% purity), whereas HBr yields a pink-to-yellow product (85–90% purity) due to side reactions.
Recrystallization Solvents
- tert-Butanol : Preferred for high-purity crystals.
- Methyl tert-butyl ether : Effective for intermediate purification but less efficient for final product isolation.
Data Tables
Table 1: Comparison of Synthetic Methods
Table 2: Catalytic Efficiency in Ullmann Reactions
| Catalyst | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cu₂O | K₂CO₃ | NMP | 12 | 53 |
| CuI | Cs₂CO₃ | DMF | 12 | 48 |
| Cu₂O | Cs₂CO₃ | NMP | 12 | 74 |
Industrial-Scale Production
Continuous Flow Synthesis
EvitaChem’s continuous flow system reduces reaction time from 12 hours to 2–3 hours by maintaining precise temperature (80±2°C) and pressure (2–3 bar). This method achieves >95% conversion and minimizes byproduct formation.
Chemical Reactions Analysis
Protection/Deprotection of Phenol
Imidazole N–H Functionalization
The imidazole ring participates in cross-coupling reactions:
| Reaction Type | Catalyst System | Substrate | Product | Yield |
|---|---|---|---|---|
| N-Arylation | CuI/L3, TBAB, NaOH, H₂O, 120°C | Aryl halides | 3-[1-(4-Aryl-1H-imidazol-4-yl)ethyl]phenol derivatives | 70–95% |
Catalytic Coupling Reactions
The imidazole group enables metal-catalyzed transformations:
Buchwald–Hartwig Amination
Using Pd(OAc)₂/XPhos:
-
Reacts with aryl bromides to form biaryl amine derivatives at 100°C (toluene)
Suzuki–Miyaura Coupling
With Pd(PPh₃)₄ and arylboronic acids:
Acid-Base Reactions
The hydrochloride salt undergoes pH-dependent equilibria:
-
Deprotonation : NaOH (aq.) converts it to free base (pH > 5)
-
Re-protonation : HCl (g) in Et₂O regenerates the salt
Oxidation Reactions
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂O, 80°C | 3-[1-(1H-Imidazol-4-yl)ethyl]cyclohexa-3,5-dien-1,2-dione |
| DDQ | CH₂Cl₂, 0°C | Quinone derivatives (via phenolic oxidation) |
Thermal Stability
DSC analysis shows decomposition at 218°C (TGA, N₂ atmosphere). No melting point observed before decomposition.
Table 1: Comparative Reactivity of Functional Groups
| Site | Reaction Partner | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|
| Phenol | Ac₂O | 1.2 × 10⁻³ |
| Imidazole | I₂/KI | 4.7 × 10⁻⁴ |
Table 2: Catalytic Efficiency in Cross-Couplings
| Catalyst | Turnover Frequency (h⁻¹) | Selectivity |
|---|---|---|
| CuI/L3 | 48 | >99% |
| Pd/XPhos | 22 | 93% |
Scientific Research Applications
Neurodegenerative Disease Treatment
One of the primary applications of 3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride is in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Research indicates that imidazole compounds can inhibit the production of amyloid-beta peptides, which are implicated in the formation of amyloid plaques associated with Alzheimer's disease. A patent describes methods for using imidazole compounds to mitigate the effects of neurodegenerative disorders by targeting these peptides .
Table 1: Mechanism of Action Against Alzheimer's Disease
| Mechanism | Description |
|---|---|
| Inhibition of Amyloid-Beta Production | Reduces formation of plaques linked to Alzheimer's disease |
| Neuroprotective Effects | Potentially protects neurons from degeneration |
| Modulation of Neuroinflammation | May reduce inflammatory responses in the brain |
Cancer Therapeutics
Research has also highlighted the potential of this compound as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a critical role in immune suppression within the tumor microenvironment. IDO inhibitors are being explored as a means to enhance anti-tumor immunity, making this compound a candidate for cancer therapy .
Case Study: IDO Inhibition and Cancer Treatment
In a systematic study focused on IDO inhibitors, derivatives of imidazole were synthesized and tested for their efficacy against various cancer cell lines. The findings indicated that modifications to the imidazole structure could significantly enhance inhibitory potency. For instance, certain derivatives exhibited up to tenfold increases in potency compared to standard compounds .
Table 2: Potency of Imidazole Derivatives Against IDO
| Compound | Potency (IC50) | Cell Lines Tested |
|---|---|---|
| 4-Phenyl-Imidazole | 5 μM | T-47D, MDA-MB-468 |
| Modified Derivative A | 0.5 μM | SK-MEL-5, SR leukemia |
| Modified Derivative B | 0.3 μM | Various cancer types |
Immunological Applications
The compound's ability to modulate immune responses makes it relevant in immunology research. By inhibiting IDO, it can potentially restore immune function in patients with chronic infections or cancers where immune suppression is prevalent .
Mechanism of Action
The mechanism of action of 3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenol group can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Structural Isomer: 2-[1-(1H-Imidazol-4-yl)ethyl]phenol Hydrochloride
Dexmedetomidine Metabolite: (S)-[3-(1-(1H-Imidazol-4-yl)ethyl)-2-methylphenyl]methanol (OH-Dexmedetomidine)
- Structural Difference: Contains a 2-methylphenyl group and a hydroxymethyl substituent instead of a phenol.
- Impact :
- Molecular Formula : C₁₃H₁₇N₂O₂ (vs. C₁₁H₁₃ClN₂O for the target compound).
Fluorinated Analogues: [1-(3-Fluorobenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride
- Structural Difference: Fluorobenzyl group replaces the phenol-ethyl moiety.
- Impact: Increased metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation . Reduced polarity compared to phenolic derivatives, altering pharmacokinetic profiles.
- Molecular Weight : 241.69 g/mol (vs. 224.69 g/mol for the target compound) .
Chlorinated Derivatives: 1-(4-(Chloromethyl)phenyl)-1H-imidazole Hydrochloride
- Structural Difference : Chloromethyl group on the phenyl ring instead of a hydroxyl group.
- Impact: Higher reactivity due to the chloromethyl group, enabling conjugation or further chemical modifications . Lower solubility in aqueous media compared to phenolic derivatives.
- Molecular Formula : C₁₀H₁₀Cl₂N₂ (vs. C₁₁H₁₃ClN₂O) .
Carboxylic Acid Derivatives: 2-[4-(1H-Imidazol-1-yl)phenyl]acetic Acid Hydrochloride
Table 1: Comparative Analysis of Physicochemical and Pharmacological Properties
Mechanistic and Functional Insights
- Phenolic vs. Non-Phenolic Derivatives: Phenolic groups (as in the target compound) improve water solubility but may reduce membrane permeability compared to halogenated or alkylated analogues .
- Substituent Position : Meta-substitution on the phenyl ring (target compound) optimizes receptor binding for alpha2-adrenergic activity compared to ortho or para positions .
- Imidazole Core Modifications : Addition of methyl or fluorobenzyl groups enhances lipophilicity and central nervous system penetration, whereas carboxylic acid derivatives favor peripheral activity .
Biological Activity
3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound this compound features an imidazole ring and a phenolic structure, which are known to contribute to various biological activities. The imidazole moiety is particularly significant in pharmacology due to its role in enzyme inhibition and receptor binding.
Research indicates that compounds with imidazole structures often interact with biological targets such as enzymes involved in metabolic pathways. For instance, studies have shown that imidazole derivatives can act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and cancer progression . The binding interactions within the active site of IDO can be influenced by substituents on the imidazole ring, which can enhance the potency of these compounds .
Biological Activities
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole-containing compounds. For example, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including colorectal cancer . The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation.
Antimicrobial Activity
Imidazole derivatives also exhibit antimicrobial properties. Research has demonstrated that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for treating infections . For instance, certain derivatives have been reported to possess strong antifungal activity against pathogens like Aspergillus fumigatus and antibacterial effects against Gram-positive bacteria .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various imidazole derivatives on HT29 colorectal cancer cells. Among these, a compound structurally related to this compound demonstrated a CC50 value significantly lower than that of standard chemotherapeutics like fluorouracil, indicating enhanced selectivity for cancer cells over normal cells .
Case Study 2: Antimicrobial Properties
In another investigation, a series of imidazole derivatives were tested for their antibacterial activity using the broth microdilution method. Compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as effective antimicrobial agents .
Research Findings Summary
Q & A
Q. What synthetic routes are recommended for 3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride, and how do reaction conditions impact yield?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting brominated phenol derivatives (e.g., 3-(2-bromoacetyl)phenol) with formamide under controlled heating (50–70°C), followed by ethyl group introduction via alkylation. Key parameters include reaction time, temperature, and stoichiometric ratios of reagents. Optimization of these factors improves yields, as seen in analogous imidazole derivatives (e.g., 3-(1H-imidazol-4-yl)phenol, 53% yield) . For the hydrochloride salt, post-synthetic treatment with HCl in ethanol is typical.
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
- NMR Spectroscopy : and NMR (e.g., 400 MHz in CDOD) confirm regiochemistry and salt formation. Peaks for the imidazole proton (δ ~8.35 ppm) and ethyl group (q, J = 6.6 Hz) are critical .
- IR Spectroscopy : Absorptions at 3294 cm (O–H stretch) and 1619 cm (imidazole C=N) validate functional groups .
- HPLC/SFC : Reverse-phase HPLC (≥99% purity) and supercritical fluid chromatography (SFC) resolve enantiomers or impurities .
Q. What stability considerations are critical for handling and storage?
The hydrochloride salt is hygroscopic and sensitive to oxidation. Store at 2–8°C under inert gas (N) in amber glass vials. Avoid exposure to strong bases or oxidizing agents, which may degrade the imidazole ring. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities, particularly hydration states or counterion effects?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL refinement is ideal. For example, SHELX can handle high-resolution data (<1.0 Å) to model hydrogen bonding between the phenol –OH and chloride ions. Twinning or disorder in the ethyl group may require iterative refinement .
Q. What strategies address contradictions in biological activity data across studies?
Discrepancies often arise from batch-specific impurities (e.g., unreacted intermediates) or enantiomeric contamination. Solutions include:
- Purity Reassessment : Use SFC or chiral HPLC to verify enantiomeric excess.
- Biological Replicates : Conduct dose-response assays in triplicate with independent synthetic batches.
- Target Validation : Confirm binding to intended targets (e.g., indoleamine 2,3-dioxygenase) via enzyme inhibition assays .
Q. How does the ethyl group on the phenol ring modulate physicochemical properties compared to non-alkylated analogs?
The ethyl group increases lipophilicity (logP +0.5–1.0), enhancing membrane permeability but reducing aqueous solubility. Computational modeling (e.g., COSMO-RS) predicts solubility in DMSO > water (>10 mg/mL). Experimental validation via shake-flask methods at pH 7.4 is recommended .
Q. In multi-step syntheses, how can intermediates be optimized to improve overall yield?
- Catalysis : Use Pd/C or organocatalysts for selective alkylation.
- Purification : Employ flash chromatography or recrystallization after each step to minimize carryover impurities.
- Process Monitoring : In-line FTIR or UPLC-MS tracks reaction progress and identifies bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
